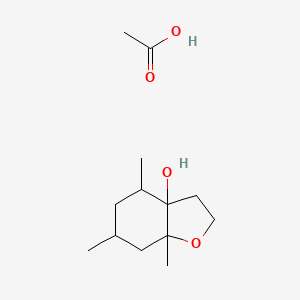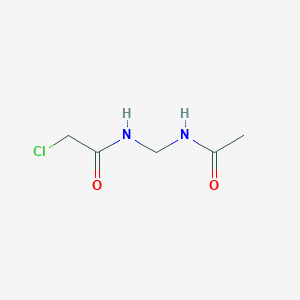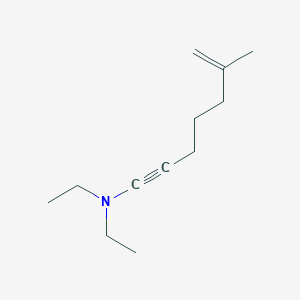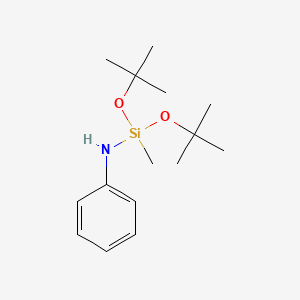
4-Butyl-2,6-bis(3-methylphenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyl-2,6-bis(3-methylphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2,6-bis(3-methylphenyl)pyrimidine typically involves the reaction of appropriate substituted benzaldehydes with butylamine and a pyrimidine precursor under controlled conditions. The reaction may proceed through a series of steps including condensation, cyclization, and purification to yield the desired product. Common reagents used in these reactions include acids or bases to catalyze the condensation and solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization and chromatography are employed to purify the final product .
化学反応の分析
Types of Reactions
4-Butyl-2,6-bis(3-methylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
4-Butyl-2,6-bis(3-methylphenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 4-Butyl-2,6-bis(3-methylphenyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
類似化合物との比較
Similar Compounds
2,6-Diphenylpyrimidine: Similar structure but lacks the butyl and methyl groups.
4-Butyl-2,6-diphenylpyrimidine: Similar but without the methyl groups on the phenyl rings.
2,6-Bis(3-methylphenyl)pyrimidine: Lacks the butyl group.
Uniqueness
These substituents can enhance its solubility, stability, and interaction with biological targets compared to similar compounds .
特性
CAS番号 |
88123-62-0 |
|---|---|
分子式 |
C22H24N2 |
分子量 |
316.4 g/mol |
IUPAC名 |
4-butyl-2,6-bis(3-methylphenyl)pyrimidine |
InChI |
InChI=1S/C22H24N2/c1-4-5-12-20-15-21(18-10-6-8-16(2)13-18)24-22(23-20)19-11-7-9-17(3)14-19/h6-11,13-15H,4-5,12H2,1-3H3 |
InChIキー |
WFEZZYVHHTVLMO-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=NC(=N1)C2=CC=CC(=C2)C)C3=CC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide](/img/structure/B14397464.png)
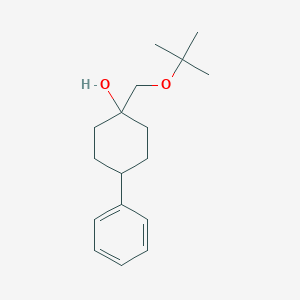
![1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione](/img/structure/B14397471.png)
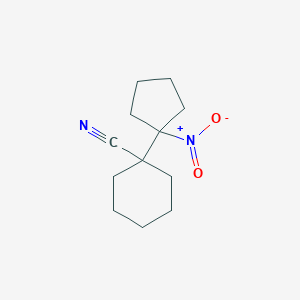
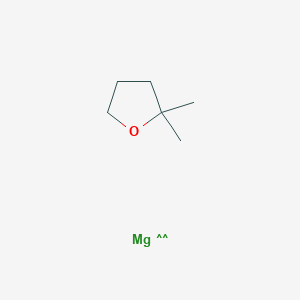
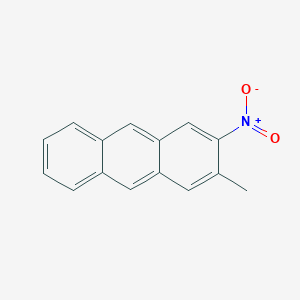
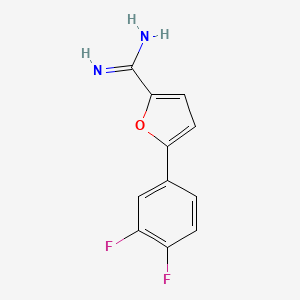
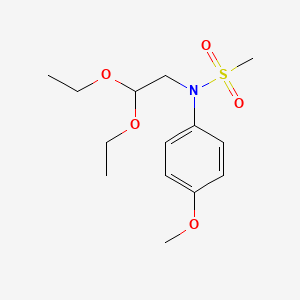
![Bicyclo[4.1.0]heptane, 3-cyclopropyl-](/img/structure/B14397510.png)
